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Cat. No.: B15339601
Get Quote
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Stellettamide A is a novel alkaloid isolated from marine sponges of the genus Stelletta.[1][2][3]
It has emerged as a valuable molecular probe due to its distinct biological activity as a potent
inhibitor of calmodulin (CaM).[1][2] Calmodulin is a ubiquitous and essential calcium-binding
protein in eukaryotic cells. Upon binding Ca2+, it acts as a primary transducer of calcium
signals, modulating a vast array of downstream enzymes and proteins critical for processes
ranging from smooth muscle contraction and neurotransmitter release to gene expression and
cell cycle progression. Inhibitors of this pathway are therefore invaluable for dissecting these
fundamental cellular functions.

The compound is typically supplied as a trifluoroacetate (TFA) salt. This formulation is a direct
result of the purification process, often involving reverse-phase high-performance liquid
chromatography (HPLC) where TFA is used as an ion-pairing agent.[4] For the end-user, the
TFA salt of the amine-containing Stellettamide A often confers improved stability and solubility
in polar aprotic solvents, facilitating its use in experimental settings.

Section 1: Physicochemical Properties and
Molecular Profile

© 2026 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b15339601#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC1564841/
https://pubmed.ncbi.nlm.nih.gov/9257908/
https://www.researchgate.net/publication/244780702_Asymmetric_Synthesis_of_Stellettamides_A_and_C
https://pmc.ncbi.nlm.nih.gov/articles/PMC1564841/
https://pubmed.ncbi.nlm.nih.gov/9257908/
https://www.fishersci.ca/ca/en/browse/80013745/trifluoroacetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339601?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A thorough understanding of a compound's physicochemical properties is the foundation of
robust experimental design. Stellettamide A is an indolizidine alkaloid characterized by a
complex heterocyclic core and a long, unsaturated side chain.

Property Data Source(s)
CAS Number 129744-24-7 [5116117]
Molecular Formula C26H45N20 - CF3CO2H [5]
Molecular Weight 514.67 g/mol [5]

(2E,4S,7E)-N-[[(1S,4S,8aR)-4-
methyl-1,2,3,5,6,7,8,8a-
octahydroindolizin-4-ium-1-

IUPAC Name [6]
yllmethyl]-4,8,12-

trimethyltrideca-2,7,11-

trienamide
Purity Typically 295% [51[7]
Natural Source Marine Sponge (Stelletta sp.) [1][3]

Expert Insight: The trifluoroacetate counter-ion is a crucial feature for practical application. As a
strong acid, TFA ensures that the basic nitrogen atoms within the Stellettamide A structure
remain protonated, which generally enhances solubility in aqueous-buffered solutions (at
appropriate pH) and common laboratory solvents like DMSO. However, researchers should be
mindful that at high concentrations, the TFA itself can influence experimental systems, for
instance, by slightly lowering the pH of unbuffered solutions.

Section 2: Mechanism of Action — Interruption of
the Calmodulin Signaling Cascade

The primary mechanism of action of Stellettamide A is the direct inhibition of calmodulin-
dependent enzyme activities.[1][5]

The Calmodulin Pathway: Calcium ions (Ca2+) are fundamental second messengers. At rest,
intracellular Ca2+ concentrations are kept extremely low (~100 nM). Upon stimulation, Ca2+

© 2026 BenchChem. All rights reserved. 2/14 Tech Support


https://www.scbt.com/p/stellettamide-a-trifluoroacetate-129744-24-7
https://www.bocsci.com/stellettamide-a-trifluoroacetate-cas-129744-24-7-item-196503.html
https://www.jtos-service.com/product/529475.html
https://www.scbt.com/p/stellettamide-a-trifluoroacetate-129744-24-7
https://www.scbt.com/p/stellettamide-a-trifluoroacetate-129744-24-7
https://www.bocsci.com/stellettamide-a-trifluoroacetate-cas-129744-24-7-item-196503.html
https://www.scbt.com/p/stellettamide-a-trifluoroacetate-129744-24-7
https://www.jtos-service.com/product/529475.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1564841/
https://www.researchgate.net/publication/244780702_Asymmetric_Synthesis_of_Stellettamides_A_and_C
https://pmc.ncbi.nlm.nih.gov/articles/PMC1564841/
https://www.scbt.com/p/stellettamide-a-trifluoroacetate-129744-24-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339601?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

levels rise, and these ions bind to sensor proteins, with calmodulin being one of the most
important. Each calmodulin molecule has four Ca2+ binding sites. The binding of Ca2+ induces
a significant conformational change in calmodulin, exposing hydrophobic domains that allow it
to interact with and activate a multitude of target proteins, including:

e Myosin Light Chain Kinase (MLCK): Crucial for smooth muscle contraction.
e Phosphodiesterase (PDE): Involved in cyclic nucleotide signaling.
e Calcineurin: A phosphatase involved in immune responses and neuronal function.

o Ca2+/calmodulin-dependent protein kinases (CaMKs): Key regulators of transcription and
metabolism.

Stellettamide A's Point of Intervention: Stellettamide A exerts its effect by directly binding to
calmodulin. A key finding from fluorescence quenching studies is that this binding occurs in
both the presence and absence of Ca2+.[1][2] This suggests that Stellettamide A does not act
by chelating calcium or by competing with it for binding sites. Instead, it appears to bind to a
site on calmodulin that, once occupied, prevents the protein from adopting the active
conformation required to bind and stimulate its downstream targets.

This mechanism is validated by the experimental observation that the inhibitory effects of
Stellettamide A can be competitively antagonized by increasing the concentration of calmodulin
in the assay system.[1][2] This provides strong evidence that calmodulin is the direct and
reversible target of the compound.
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Caption: Mechanism of Calmodulin inhibition by Stellettamide A.

Section 3: Biological Activity and In Vitro Efficacy

© 2026 BenchChem. All rights reserved.

4/14

Tech Support


https://www.benchchem.com/product/b15339601/docs?utm_src=pdf-body-img#introduction-a-marine-treasure-for-cellular-signaling-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15339601?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Stellettamide A has been demonstrated to inhibit a range of physiological processes and
enzymes that are dependent on calmodulin activity. The half-maximal inhibitory concentrations
(IC50) provide a quantitative measure of its potency across different biological systems.

Target System /

IC50 Value (pM) Biological Context Source(s)
Assay
High K+-induced Tissue-level
smooth muscle 88 physiological [11[2]
contraction response
Ca2+-induced
contraction Direct effect on
N 46 (at 3 uM Ca2+) _ _ [1][2]

(permeabilized contractile machinery
muscle)
Mg2+-ATPase activity Inhibition of the motor

. . 25 . [11[2]
(native actomyosin) protein complex
Myosin Light Chain Direct inhibition of a
(MLC) 152 key CaM target [1112]
phosphorylation enzyme

Phosphodiesterase o )
) ] Inhibition of cyclic
(bovine cardiac 52 ) ) [11[2]
nucleotide metabolism
muscle)

(Ca2+-Mg2+)-ATPase ] ] ]
Disruption of ion pump

(erythrocyte 100 o [1][2]
activity
membrane)

Expert Interpretation: The data presented in the table highlight the broad-spectrum inhibitory
capacity of Stellettamide A against CaM-dependent functions. The IC50 value of 25 uM against
Mg2+-ATPase in actomyosin is particularly noteworthy, indicating potent action on the
fundamental mechanics of muscle contraction. The variance in IC50 values across different
assays is expected and reflects differences in experimental conditions, enzyme sources, and
the specific affinity of the Ca2+-CaM complex for each target protein. For researchers, this
means the effective concentration of Stellettamide A will need to be empirically determined for
their specific model system.
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Section 4: Experimental Protocols for Researchers

To ensure reproducibility and accuracy, proper handling and application of Stellettamide A are
paramount.

Protocol 1: Stock Solution Preparation and Storage

Causality: Stellettamide A is a complex organic molecule that can be susceptible to
degradation. The trifluoroacetate salt form aids stability, but proper storage and handling are
critical to preserving its biological activity. Using a high-quality, anhydrous solvent for
reconstitution prevents hydrolysis. Aliquoting the stock solution minimizes freeze-thaw cycles,
which can lead to precipitation and degradation.

Methodology:
e Reconstitution:
o Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

o Reconstitute the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide
(DMSO) to create a concentrated stock solution (e.g., 10 mM).

o Ensure complete dissolution by vortexing gently. Sonication in a water bath for a few
minutes can be used if necessary.

» Aliquoting and Storage:

o Divide the stock solution into smaller, single-use aliquots in low-protein-binding
microcentrifuge tubes. The volume of the aliquots should be based on the needs of future
experiments.

o Store the aliquots tightly sealed at -20°C or -80°C for long-term stability.

o Before use, thaw an aliquot at room temperature and briefly centrifuge it before opening.
Avoid repeated freeze-thaw cycles.
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Protocol 2: In Vitro Calmodulin Inhibition Assay using
Phosphodiesterase (PDE)

Principle of the Assay: This protocol provides a reliable method to quantify the inhibitory effect
of Stellettamide A on calmodulin. It leverages the Ca2+/CaM-dependent activation of cyclic
nucleotide phosphodiesterase (PDE1), which hydrolyzes cyclic adenosine monophosphate
(cCAMP) to 5'-AMP. The amount of remaining cAMP or produced 5-AMP can be measured
using commercially available kits (e.g., ELISA-based or fluorescence-based). The reduction in
PDE activity in the presence of Stellettamide A is a direct measure of its inhibitory potency.
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Caption: Experimental workflow for a PDE-based calmodulin inhibition assay.
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Step-by-Step Methodology:
o Reagents and Materials:
o Bovine heart phosphodiesterase (PDE1)
o Bovine brain calmodulin (CaM)
o Stellettamide A trifluoroacetate
o CAMP (substrate)

o Assay Buffer (e.g., 40 mM Tris-HCI, pH 8.0, with 100 mM Imidazole, 2 mM MgCI2, and 3
mM CacCl2)

o Vehicle control (DMSO)
o CAMP detection kit
o 96-well microplate

e Preparation:

o Prepare a serial dilution of Stellettamide A in Assay Buffer, starting from a high
concentration (e.g., 500 uM) down to sub-micromolar levels. Ensure the final DMSO
concentration is consistent across all wells and does not exceed 0.5%.

o Assay Setup (per well):
o Positive Control (Max Activity): Add Assay Buffer, CaM, PDE, and vehicle (DMSO).

o Negative Control (Basal Activity): Add Assay Buffer (without CaCl2 or with EGTA), PDE,
and vehicle. This control validates the CaM-dependency of the assay.

o Test Wells: Add Assay Buffer, CaM, PDE, and the corresponding dilution of Stellettamide
A.
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e Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow Stellettamide A to bind
to calmodulin.

e Reaction Initiation: Add cAMP to all wells to initiate the enzymatic reaction.

¢ Incubation: Incubate the plate at 30°C for a defined period (e.g., 20 minutes). This time
should be optimized to ensure the reaction is in the linear range.

» Termination: Stop the reaction according to the detection kit's protocol (e.g., by adding a stop
reagent or boiling).

e Detection and Analysis:
o Measure the remaining CAMP concentration using the chosen detection Kkit.

o Calculate the percentage of inhibition for each Stellettamide A concentration relative to the
positive (0% inhibition) and negative (100% inhibition) controls.

o Plot the percent inhibition against the log of the Stellettamide A concentration and fit the
data to a four-parameter logistic curve to determine the IC50 value.

Section 5: Applications and Future Research
Directions

Stellettamide A trifluoroacetate is more than a mere chemical; it is a precision tool for cell
biology.

e Probing Cellular Pathways: Its primary application is in basic research to elucidate the role of
calmodulin in specific cellular signaling pathways. By applying Stellettamide A, researchers
can pharmacologically "knock-out" CaM function and observe the downstream
consequences in their system of interest.

o Neuroscience: Given the critical role of CaM in synaptic plasticity and neurotransmitter
release, Stellettamide A can be used to investigate these processes in neuronal cultures or
brain slice preparations.
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o Cardiovascular and Smooth Muscle Research: As demonstrated by the initial studies, it is a
potent inhibitor of smooth muscle contraction, making it a useful tool for studying the
physiology of vascular, gastrointestinal, and airway tissues.

o Antifungal Research: Beyond its effects on calmodulin, Stellettamide A and its analogues
have also shown moderate antifungal activity, suggesting a potential secondary mechanism
of action or a different target in fungal species that warrants further investigation.[8]

Future research could focus on synthesizing analogues of Stellettamide A to improve its
potency and selectivity, potentially leading to the development of new therapeutic agents for
diseases characterized by dysregulated calcium signaling.

Conclusion

Stellettamide A trifluoroacetate is a potent, cell-permeable inhibitor of calmodulin, derived
from a marine sponge. Its well-characterized mechanism of action, which involves the direct,
calcium-independent binding to calmodulin, makes it an authoritative tool for investigating the
myriad of cellular processes regulated by calcium signaling. With careful handling and
application in validated experimental protocols, this compound provides researchers with a
powerful means to dissect one of the most fundamental signaling pathways in biology.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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